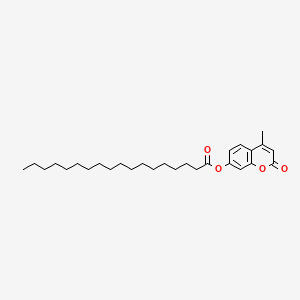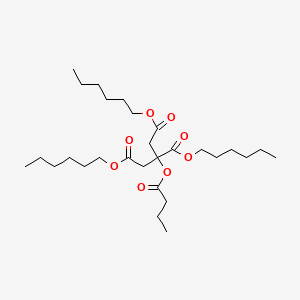
4-Diazoniobenzenesulfonate
Vue d'ensemble
Description
4-Diazoniobenzenesulfonate is an aromatic diazonium ion derived from the diazotisation of 4-aminobenzenesulfonic acid . It is a colorless, odorless, crystalline solid that is soluble in water. This compound is known for its unique properties and is used in various scientific research applications.
Mécanisme D'action
Target of Action
It is known that this compound is a derivative of benzenesulfonate , which suggests that it may interact with similar biological targets
Mode of Action
As a diazonium compound, it may undergo reactions typical of this class of compounds, such as coupling reactions with phenols and aromatic amines . These reactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Given its structural similarity to benzenesulfonate , it may be involved in similar biochemical pathways.
Result of Action
As a diazonium compound, it may form azo compounds through coupling reactions, which could potentially have various effects on cellular function . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of 4-Diazoniobenzenesulfonate . .
Analyse Biochimique
Biochemical Properties
4-Diazoniobenzenesulfonate plays a significant role in biochemical reactions, particularly in the identification of γ-carboxyglutamic acid-containing proteins . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteins in crude extracts, aiding in the identification and analysis of these proteins . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the target biomolecules, facilitating their detection and analysis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can act as a hapten, a small molecule that elicits an immune response only when attached to a large carrier such as a protein . This property makes it useful in immunological studies, where it can be used to study the immune response and the role of specific proteins in this process.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action . This binding can result in the modulation of enzyme activity, either inhibiting or activating specific enzymes, which in turn affects various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as aiding in the identification of specific proteins. At higher doses, it can have toxic or adverse effects . Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels. It is important to carefully control the dosage to avoid potential toxicity and ensure the desired effects are achieved.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s role in these pathways is primarily based on its ability to form stable complexes with enzymes, modulating their activity and influencing the overall metabolic process. This can lead to changes in the levels of specific metabolites, which can be detected and analyzed in biochemical studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization within the cell . The compound’s distribution can affect its localization and accumulation, influencing its overall activity and effectiveness. Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical research.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can affect the compound’s activity, as it may interact with different biomolecules depending on its location within the cell
Méthodes De Préparation
4-Diazoniobenzenesulfonate is typically synthesized through the diazotisation of 4-aminobenzenesulfonic acid. The reaction involves treating 4-aminobenzenesulfonic acid with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures . The reaction conditions must be carefully controlled to prevent decomposition of the diazonium salt.
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
4-Diazoniobenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.
Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine using reducing agents such as sodium sulfite or stannous chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, azo coupling reactions typically yield azo dyes, which are widely used in the textile industry.
Applications De Recherche Scientifique
4-Diazoniobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the determination of phenols, amines, and bilirubin.
Biology: It is used to identify γ-carboxyglutamic acid-containing proteins in crude extracts of protein.
Medicine: Diazonium salts, including this compound, are used in diagnostic tests for urinary tract infections.
Industry: It is used in the production of azo dyes, which are important in the textile industry.
Comparaison Avec Des Composés Similaires
4-Diazoniobenzenesulfonate is unique due to its sulfonate group, which enhances its solubility in water and its reactivity in various chemical reactions. Similar compounds include:
Benzenediazonium chloride: Lacks the sulfonate group, making it less soluble in water and less reactive in certain reactions.
4-Diazoniobenzenesulfonic acid: Similar structure but with different reactivity due to the presence of the sulfonic acid group.
p-Diazobenzenesulfonic acid: Another similar compound with different applications and reactivity.
These compounds share some properties with this compound but differ in their specific applications and reactivity profiles.
Propriétés
IUPAC Name |
4-diazoniobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUIKXVPXLWUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2154-66-7 (Parent) | |
| Record name | p-Diazobenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID201024057 | |
| Record name | 4-Benzenediazoniumsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305-80-6 | |
| Record name | Diazotized sulfanilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Diazobenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 4-sulfo-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Benzenediazoniumsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-diazobenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-DIAZOBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPZ6A2S3KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S,3S,4S,5R)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199016.png)






